Cyclization Requirement for Antibacterial Activity
Cyclization via disulfide bond formation is essential for conferring antibacterial activity to this class of Lys/Leu/Phe-rich cationic peptides. In a systematic study of head-to-tail cyclic peptides containing alternating Lys and hydrophobic residues (Leu, Phe), linear peptide counterparts were completely inactive (MIC > highest concentration tested) against Erwinia amylovora, Xanthomonas vesicatoria, and Pseudomonas syringae, whereas cyclic peptides were active, with the most potent cyclic peptide c(KLKLKFKLKQ) achieving MIC values of 6.25 µM against X. vesicatoria and 12.5 µM against P. syringae [1]. The improved antibacterial activity of cyclic peptides compared to their linear counterparts was quantitatively associated with increased hydrophobicity (RP-HPLC retention time) and enhanced secondary structure content [1].
| Evidence Dimension | Minimal Inhibitory Concentration (MIC) against plant pathogenic bacteria |
|---|---|
| Target Compound Data | Cyclic peptides (class): active; best compound MIC = 6.25 µM (X. vesicatoria), 12.5 µM (P. syringae) |
| Comparator Or Baseline | Linear peptide counterparts (same sequence without cyclization): MIC > highest concentration tested (inactive) |
| Quantified Difference | Linear peptides: inactive (no measurable MIC); Cyclic peptides: active with MIC values as low as 6.25 µM |
| Conditions | In vitro MIC assay; test organisms: Erwinia amylovora, Xanthomonas vesicatoria, Pseudomonas syringae |
Why This Matters
This class-level evidence demonstrates that cyclization is a prerequisite for biological activity; linear analogs are functionally inert and cannot substitute for the cyclic compound in any antibacterial or membrane-interaction application.
- [1] Monroc S, Badosa E, Feliu L, Planas M, Montesinos E, Bardají E. De novo designed cyclic cationic peptides as inhibitors of plant pathogenic bacteria. Peptides. 2006;27(11):2567-2574. Abstract accessed via AllJournals.cn. View Source
